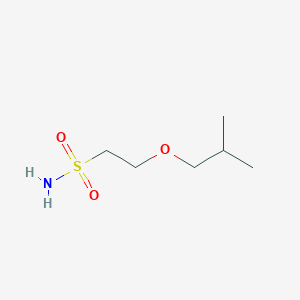
2-Isobutoxyethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxyethane-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, like other sulfonamides, contains a sulfonamide functional group, which is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxyethane-1-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines can vary depending on the attached groups. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs environmentally friendly methods. For instance, the NH4I-mediated amination of sodium sulfinates provides a general and eco-friendly access to sulfonamide compounds . This method tolerates a wide range of functional groups and is efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutoxyethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
2-Isobutoxyethane-1-sulfonamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isobutoxyethane-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals.
Sulfonimidates: These are sulfur (VI) species used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: 2-Isobutoxyethane-1-sulfonamide is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its isobutoxy group provides additional steric hindrance, influencing its interaction with biological targets and chemical reagents .
Propiedades
Fórmula molecular |
C6H15NO3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)ethanesulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clave InChI |
JWPFWEDJECSZTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



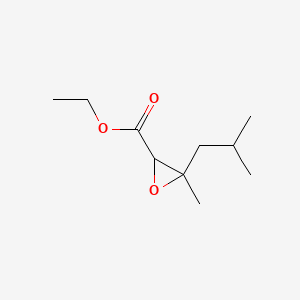
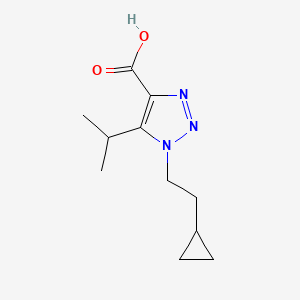
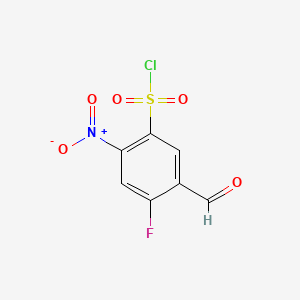
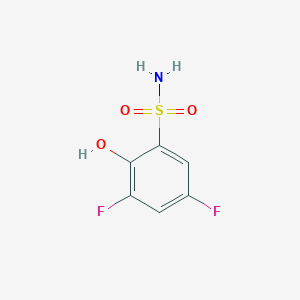
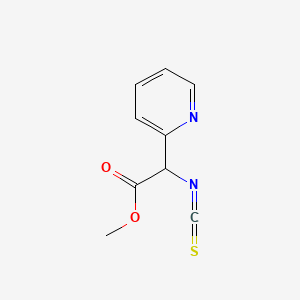
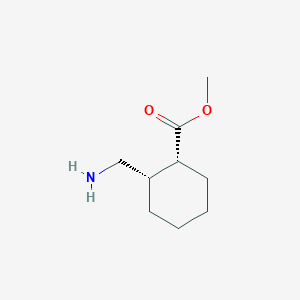

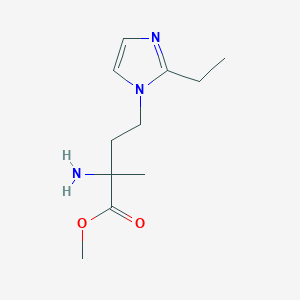
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
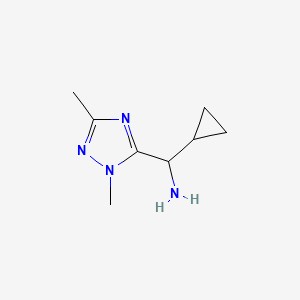
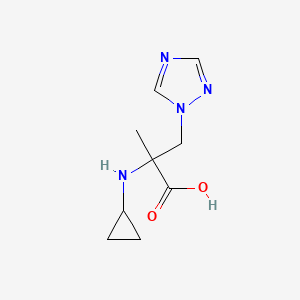
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
